molecular formula C5H7ClN2 B1591850 4-(2-chloroethyl)-1H-pyrazole CAS No. 438475-37-7

4-(2-chloroethyl)-1H-pyrazole

Cat. No.: B1591850
CAS No.: 438475-37-7
M. Wt: 130.57 g/mol
InChI Key: KBGYVEMTQPFYBN-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the 2-chloroethyl group attached to the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-(2-Chloroethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1H-pyrazole typically involves the reaction of pyrazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethyl-pyrazole, thiocyanatoethyl-pyrazole, and methoxyethyl-pyrazole.

    Oxidation: Products include pyrazole carboxylic acids and pyrazole aldehydes.

    Reduction: Products include ethyl-pyrazole and other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)morpholine
  • Bis(2-chloroethyl)sulfide
  • 4-(2-Chloroethyl)phenylamine

Comparison

4-(2-Chloroethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. For example, bis(2-chloroethyl)sulfide, also known as mustard gas, is a potent alkylating agent with significant toxicity, whereas this compound has a more targeted mechanism of action and is less toxic. The presence of the pyrazole ring also allows for greater versatility in chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-(2-chloroethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGYVEMTQPFYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597788
Record name 4-(2-Chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438475-37-7
Record name 4-(2-Chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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